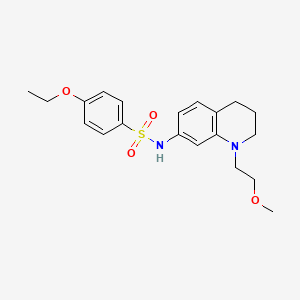

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-3-26-18-8-10-19(11-9-18)27(23,24)21-17-7-6-16-5-4-12-22(13-14-25-2)20(16)15-17/h6-11,15,21H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYBZTYIXXCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a sulfonamide moiety attached to a tetrahydroquinoline structure, which is known for its pharmacological potential.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H26N2O3S

- Molecular Weight : 354.4427 g/mol

- CAS Number : 1173268-11-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in folate metabolism, which can lead to antimicrobial and anticancer effects. Additionally, the tetrahydroquinoline core may modulate various receptors and signaling pathways.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. In vitro assays demonstrate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method.

- Results : Showed significant inhibition zones compared to control groups.

-

Study on Anticancer Activity :

- Objective : To assess cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay.

- Results : Induced a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 354.4427 g/mol |

| CAS Number | 1173268-11-5 |

| Antimicrobial Activity | Effective against S. aureus |

| Anticancer Activity | IC50 ~ 25 µM on MCF-7 cells |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have been tested against various bacterial strains including Xanthomonas axonopodis and Ralstonia solanacearum. These studies reveal a structure-activity relationship where modifications on the sulfonamide moiety enhance antimicrobial efficacy. Specifically, certain derivatives demonstrated potent activity comparable to standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

The compound's structural similarity to other tetrahydroquinoline derivatives suggests potential anti-inflammatory properties. A study focusing on related compounds has shown their effectiveness as inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is involved in autoimmune responses. The findings suggest that these compounds can modulate inflammatory pathways effectively, making them candidates for treating autoimmune diseases such as psoriasis and rheumatoid arthritis .

Neuropharmacological Potential

Research into tetrahydroquinoline derivatives indicates their potential as neuroprotective agents. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems. For example, some derivatives have been shown to interact with dopamine and serotonin transporters, suggesting they may influence mood and cognitive functions . This opens avenues for further exploration into the use of this compound in treating neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. synthesized several sulfonamide derivatives and tested them against bacterial pathogens. Among the tested compounds, those structurally related to this compound exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics .

Study 2: Anti-inflammatory Properties

In a preclinical trial examining the effects of tetrahydroquinoline derivatives on autoimmune diseases, (R)-D4 was highlighted for its superior bioavailability and efficacy in reducing inflammation in mouse models of rheumatoid arthritis. This study positions similar compounds as promising candidates for further development in inflammatory disease treatments .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

- 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (): Key Differences: A 3-fluoro substituent and a propylsulfonyl group on the tetrahydroquinoline. Implications: The fluorine atom may enhance lipophilicity and metabolic stability via electron-withdrawing effects.

Variations in Sulfonamide Linkages

- 4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide (Compound 11) (): Key Differences: A bis-sulfonamide structure with methyl substituents and a polyethylene glycol-like linker. Implications: The dual sulfonamide groups and flexible linker may improve solubility but reduce membrane permeability.

Modifications in Tetrahydroquinoline Substituents

- (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) acrylamide (): Key Differences: A 4-methoxyphenylsulfonyl group replaces the methoxyethyl, and an acrylamide linker is present. Implications: The methoxy group on the phenyl ring offers similar electronic effects to ethoxy but with reduced steric demand.

Steric and Functional Group Comparisons

- 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (): Key Differences: A tert-butyl group on the benzene ring and an isobutyryl group on the tetrahydroquinoline. The isobutyryl moiety introduces a ketone, which may affect metabolic pathways compared to sulfonamides .

Tabulated Comparison of Structural Features and Properties

Research Findings and Implications

- Synthetic Feasibility : Bis-sulfonamide derivatives (e.g., Compound 11) are synthesized in high yields, suggesting scalable routes for similar compounds .

- Therapeutic Potential: Structural analogs with acrylamide linkers () are implicated in HDAC inhibition, highlighting the pharmacodynamic versatility of tetrahydroquinoline-sulfonamide hybrids .

- Substituent Effects : Fluorine and sulfonyl groups () may improve target engagement and pharmacokinetics, while bulky substituents () could limit bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. For example, sulfonamide coupling via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base). Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product . Yield optimization may require temperature control (0–5°C during sulfonylation) and stoichiometric adjustments of the sulfonyl chloride intermediate .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology : Use a combination of / NMR to confirm substituent positions, particularly the ethoxy and methoxyethyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles, verifying stereochemistry .

Q. What are standard protocols for assessing the compound’s solubility and stability in biological assays?

- Methodology : Solubility profiling in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) via dynamic light scattering (DLS). Stability studies under physiological conditions (37°C, 5% CO) over 24–72 hours, monitored by HPLC-UV to detect degradation products .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology : Conduct dose-response assays with rigorous controls (e.g., vehicle-only and positive inhibitors) to isolate target-specific effects. Pair biochemical assays (e.g., fluorescence-based enzymatic inhibition) with cell viability assays (MTT or ATP-luminescence) to differentiate between direct inhibition and off-target cytotoxicity. Statistical analysis using ANOVA with post-hoc tests identifies significant discrepancies .

Q. What experimental designs are optimal for studying the compound’s interaction with macromolecular targets (e.g., proteins or DNA)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). For structural insights, employ cryo-EM or X-ray crystallography (using SHELX programs for refinement) . Molecular dynamics simulations (e.g., GROMACS) predict binding stability and conformational changes .

Q. How can environmental or metabolic degradation pathways of the compound be systematically analyzed?

- Methodology : Simulate environmental degradation using OECD guidelines (e.g., hydrolysis at pH 4–9, photolysis under UV light). For metabolic studies, incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Computational tools like EPI Suite predict biodegradability and toxicity endpoints .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent responses in heterogeneous cell populations?

- Methodology : Apply nonlinear regression (e.g., log[inhibitor] vs. response-variable slope) to calculate IC values. For heterogeneous data, use mixed-effects models or Bayesian hierarchical modeling to account for inter-population variability .

Q. How can crystallographic data (e.g., thermal parameters or electron density maps) be interpreted to resolve ambiguities in the compound’s bound conformation?

- Methodology : Refine X-ray data with SHELXL, focusing on the occupancy and thermal displacement (-factors) of the methoxyethyl group. Validate electron density maps (2-) to confirm ligand placement. Cross-validate with molecular docking results to reconcile discrepancies .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.